3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid
CAS No.: 342-20-1
Cat. No.: VC0052711
Molecular Formula: C9H8ClFO3
Molecular Weight: 218.608
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 342-20-1 |
|---|---|
| Molecular Formula | C9H8ClFO3 |
| Molecular Weight | 218.608 |
| IUPAC Name | 3-(2-chlorophenyl)-2-fluoro-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C9H8ClFO3/c10-6-4-2-1-3-5(6)8(12)7(11)9(13)14/h1-4,7-8,12H,(H,13,14) |
| Standard InChI Key | GNOIZTQSIDCLPF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(C(C(=O)O)F)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid is a complex organic compound characterized by a unique chemical structure that incorporates multiple functional groups. The compound is identified by the CAS registry number 342-20-1 and has a molecular formula of C₉H₈ClFO₃ .
Basic Chemical Properties
The compound exhibits the following fundamental chemical properties:
Structural Features
The molecular structure of 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid contains several key functional groups that contribute to its chemical reactivity and potential applications:
-
A 2-chlorophenyl group attached to the carbon backbone
-
A fluorine atom at the 2-position
-
A hydroxyl group at the 3-position
-
A carboxylic acid functional group
These structural elements create a molecule with distinctive chemical characteristics, including potential for hydrogen bonding through the hydroxyl and carboxylic acid groups, and altered electronic properties due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Stereochemical Characteristics
An important feature of 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid is its stereochemical complexity. The compound exists as a mixture of diastereomers due to the presence of two stereogenic centers at the 2-position (fluorine) and 3-position (hydroxyl group) . This stereochemical complexity contributes to its potential utility in asymmetric synthesis and pharmaceutical applications where stereoselectivity is crucial.
The compound is often commercially available as a mixture of these diastereomers rather than as separated, stereochemically pure forms .
Physical Properties
Available physical property data for 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid is somewhat limited in the scientific literature. The compound is typically characterized as a neat substance in commercial catalogs, suggesting it exists as a solid under standard conditions .
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR can be used to confirm the structure, with particular attention to the characteristic signals from the fluorine-carbon coupling.
-
Mass Spectrometry: The mass spectrum would show characteristic fragments corresponding to the molecular structure, with a molecular ion peak at approximately 218 m/z.
-
Infrared Spectroscopy (IR): Would display characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functional groups.
Applications in Organic Synthesis
3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid has potential utility in various areas of organic synthesis due to its unique structural features and functional group pattern.
Building Block for Complex Molecules
The compound can serve as a versatile building block for the synthesis of more complex molecules, particularly those requiring specific stereochemical configurations. The presence of multiple functional groups (hydroxyl, carboxylic acid) provides sites for further chemical transformations, while the chlorophenyl and fluorine groups can influence reactivity and introduce specific electronic and steric effects.
Research Status and Future Directions
Current Research Status
Current research involving 3-(2-Chlorophenyl)-2-fluoro-3-hydroxypropanoic acid appears limited based on available literature. The compound is primarily available as a specialty chemical for research purposes, suggesting its applications remain largely in the domain of exploratory organic synthesis and methodology development.
Future Research Opportunities
Several promising research directions could expand our understanding and application of this compound:
-
Development of stereoselective synthetic routes to access specific diastereomers
-
Investigation of the compound's potential as a building block for pharmaceutically relevant molecules
-
Exploration of its reactivity patterns and potential for derivatization
-
Studies comparing its properties and applications to other fluorinated hydroxypropanoic acids
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume